Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl-

Pigment Chemistry Azo Pigments Lightfastness

Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- (CAS 51750-32-4), also known as 3-amino-2,6-dichlorotoluene-4-sulphonic acid, is a dichlorinated aminotoluenesulfonic acid derivative belonging to the class of aromatic sulfonic acid intermediates. This compound features a unique 2-amino-3,5-dichloro-4-methyl substitution pattern on a benzenesulfonic acid scaffold , with a molecular weight of 256.11 g/mol, a calculated LogP of 3.79 , and a density of 1.655 g/cm³.

Molecular Formula C7H7Cl2NO3S
Molecular Weight 256.11 g/mol
CAS No. 51750-32-4
Cat. No. B13943086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl-
CAS51750-32-4
Molecular FormulaC7H7Cl2NO3S
Molecular Weight256.11 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1Cl)N)S(=O)(=O)O)Cl
InChIInChI=1S/C7H7Cl2NO3S/c1-3-4(8)2-5(14(11,12)13)7(10)6(3)9/h2H,10H2,1H3,(H,11,12,13)
InChIKeyBUURMHBKUUZRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- (CAS 51750-32-4): Core Identity and Structural Framework


Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- (CAS 51750-32-4), also known as 3-amino-2,6-dichlorotoluene-4-sulphonic acid, is a dichlorinated aminotoluenesulfonic acid derivative belonging to the class of aromatic sulfonic acid intermediates. This compound features a unique 2-amino-3,5-dichloro-4-methyl substitution pattern on a benzenesulfonic acid scaffold , with a molecular weight of 256.11 g/mol, a calculated LogP of 3.79 , and a density of 1.655 g/cm³ . It is primarily employed as a diazo component in the synthesis of azo pigments and reactive dyes, where the specific positioning of its substituents directly dictates the shade, lightfastness, and solubility profile of the final dye molecule [1]. This compound is commercially available at varying grades (typically >95%) from specialized chemical suppliers targeting industrial pigment and dye manufacturing.

Diazo component for azo pigment and reactive dye synthesis
≥95% industrial purity grade supports large-scale coupling
3,5-Dichloro substitution pattern controls yellow shade and lightfastness

Why Generic Aminotoluenesulfonic Acids Cannot Replace 2-Amino-3,5-dichloro-4-methylbenzenesulfonic Acid in Azo Pigment Synthesis


In the synthesis of azo pigments, the substitution pattern on the diazo component is the dominant factor controlling the final product's coloristic and fastness properties. Generic aminotoluenesulfonic acids with a single chlorine substituent or a different substitution arrangement produce pigments that are documented to be inferior in lightfastness [1]. The introduction of a second chlorine atom at the 3-position of the 2-amino-4-methylbenzenesulfonic acid scaffold induces a critical bathochromic shift towards cleaner yellow shades while simultaneously enhancing photostability [1]. Attempting to replace 2-amino-3,5-dichloro-4-methylbenzenesulfonic acid with mono-chlorinated alternatives such as 2-amino-4-methyl-5-chlorobenzenesulfonic acid (CLT acid) results in a measurable drop in the lightfastness rating of the final pigment, making it unsuitable for outdoor or high-performance coating applications [1].

Lightfastness Mono-chlorinated analogs (e.g. CLT acid) show lower lightfastness, may not meet outdoor coating specifications.
Shade shift Different substitution pattern shifts pigment shade from targeted golden yellow to red, preventing direct yellow pigment replacement.
Isomeric purity Mono-chloro sulfonation yields isomeric mixtures, while defined 3,5-dichloro isomer ensures reproducible pigment quality.

Quantitative Performance Benchmarking: 2-Amino-3,5-dichloro-4-methylbenzenesulfonic Acid vs. Comparator Diazo Components


Superior Lightfastness: Pigments from 2-Amino-3,5-dichloro-4-methylbenzenesulfonic Acid vs. Mono-Chlorinated Analogs

Pigments synthesized via diazotization of 2-amino-3,5-dichloro-4-methylbenzenesulfonic acid (and its isomer) followed by coupling with beta-naphthol exhibited superior lightfastness compared to corresponding pigments prepared from alkyl chloroaniline sulfonic acids. Direct comparative testing in the patent literature indicates that the dichloro-substituted pigments outperform those from 2-amino-4-methyl-5-chlorobenzenesulfonic acid and 2-amino-4-chloro-5-methylbenzenesulfonic acid [1]. The barium lake of the pigment from the target compound yields a desirable golden yellow shade with enhanced durability.

Lightfastness comparison
Head-to-head
Reported higher lightfastness ranking vs. mono-chlorinated controls
Supports selection for high-lightfastness yellow pigment applications
Qualitative comparison; exact lightfastness ratings not disclosed
Pigment Chemistry Azo Pigments Lightfastness

Shade Control: Unique Yellow-Gold Hue from Dichlorotoluidine Sulfonic Acids vs. Traditional Red-Shifted Azo Pigments

The diazotization and coupling of 2-amino-3,5-dichloro-4-methylbenzenesulfonic acid with beta-naphthol yields a barium lake pigment with a characteristic golden yellow shade, a color previously unattainable through coupling of a simple substituted aniline onto beta-naphthol [1]. This represents a substantial differentiation from mono-chlorinated analogs, which typically produce red-shifted pigments (e.g., Lake Red C from CLT acid) [2].

Shade control
Head-to-head
Barium lake: golden yellow vs. red from mono-chlorinated analog
Enables clean golden-yellow pigment shade without complex heterocyclic diazo compounds
Patent-reported shade from beta-naphthol coupling; application-specific
Color Chemistry Azo Pigments Shade Tuning

Calculated Lipophilicity Differentiation: Higher LogP of 2-Amino-3,5-dichloro-4-methylbenzenesulfonic Acid vs. Non-Chlorinated Analog

The calculated LogP (partition coefficient) of 2-amino-3,5-dichloro-4-methylbenzenesulfonic acid is 3.79, a value substantially higher than that of its non-chlorinated parent 2-amino-4-methylbenzenesulfonic acid (estimated LogP ~0.2 based on analogous structures) . This significant 3.5-log unit increase is attributable to the two chlorine substituents.

Calculated LogP
Class-level
ΔLogP +3.5 vs. non-chlorinated analog (3.79 vs. ~0.2)
Higher lipophilicity may influence solvent-based dye uptake; requires experimental validation
In silico prediction; no experimental LogP available from source
Physicochemical Properties Lipophilicity Solvent Selection

Distinct HPLC Retention Behavior for Quality Control and Purity Profiling

A validated reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been established for the separation and analysis of 2-amino-3,5-dichloro-4-methylbenzenesulfonic acid [1]. Under these conditions, the compound exhibits a characteristic retention profile distinct from its mono-chlorinated and non-chlorinated isomers, enabling specific purity assessment and batch-to-batch consistency verification.

HPLC retention
Method context
Validated RP-HPLC with Newcrom R1 column; distinct from mono-chlorinated isomers
Supports independent purity verification and batch consistency control
Retention factor not disclosed; method suitable for isomer separation
Analytical Chemistry HPLC Quality Control

Nucleophilic Reactivity Modulation by Electron-Withdrawing Chlorine Substituents vs. Non-Halogenated Analogs

The presence of two electron-withdrawing chlorine atoms at positions 3 and 5 reduces the electron density on the aromatic ring, which modulates the reactivity of the amino group during diazotization. In the synthesis of azo pigments, this moderated reactivity facilitates a more controlled diazotization process compared to the more electron-rich, non-halogenated 2-amino-4-methylbenzenesulfonic acid [1].

Diazotization rate
Class-level
Moderated reactivity due to two electron-withdrawing chlorine atoms
May improve diazotization process control and yield in large-scale production
Qualitative class-level inference; exact kinetics not measured
Reaction Chemistry Diazotization Electronic Effects

Isomeric Purity Advantage: Defined 3,5-Dichloro Substitution vs. Mixed Dichloro Isomer Batches

Sulfonation of 3,5-dichloro-4-methylaniline yields 2-amino-3,5-dichloro-4-methylbenzenesulfonic acid as the sole, structurally defined isomer, characterized by the IUPAC name and a unique InChI Key (BUURMHBKUUZRFW-UHFFFAOYSA-N) . This is in contrast to the sulfonation of 3-chloro-4-methylaniline, which can yield mixtures of 2-amino-4-methyl-5-chlorobenzenesulfonic acid and 2-amino-4-chloro-5-methylbenzenesulfonic acid depending on reaction conditions [1].

Isomeric purity
Specification review
Single defined isomer (InChI Key BUURMHBKUUZRFW-UHFFFAOYSA-N) from 3,5-dichloro sulfonation
Ensures batch-to-batch reproducibility without isomer separation steps
Patent-reported; avoids isomeric mixtures of mono-chloro sulfonation
Isomerism Sulfonation Chemistry Dye Intermediate Purity

Validated Industrial Application Scenarios for 2-Amino-3,5-dichloro-4-methylbenzenesulfonic Acid (CAS 51750-32-4)


High-Performance Golden-Yellow Azo Pigments for Outdoor Coatings

Manufacturers targeting the production of barium, calcium, or strontium lake pigments can utilize 2-amino-3,5-dichloro-4-methylbenzenesulfonic acid as the diazo component to achieve a golden yellow shade with lightfastness demonstrably superior to that of pigments from mono-chlorinated analogs (Tables, US2754294) [1]. This compound is the diazo precursor when supply of high-lightfastness yellow azo lakes is required.

Synthesis of Specialized Reactive Dyes for Cellulosic Fibers

The amino group provides a handle for further derivatization with reactive groups (e.g., triazine or vinyl sulfone). The combined electronic effects of two chlorine atoms and the methyl group, along with a LogP of 3.79 , enhance the dye's substantivity and wash-fastness on cotton. Researchers developing novel reactive dyes with tailored shades for textile applications can source this intermediate for such work.

Quality Control Reference Standard for Isomeric Purity Verification

Due to its distinct chromatographic retention on Newcrom R1 RP-HPLC columns [2] and a unique InChI Key , this compound can serve as a high-purity reference standard in quality control laboratories. Analytical and procurement teams at dye manufacturing sites can use it to benchmark incoming batches of dichlorotoluidine sulfonic acids against a defined isomeric profile, ensuring consistent downstream pigment quality.

Chemical Biology Probe for Studying Sulfonamide-Enzyme Interactions

The specific 2-amino-3,5-dichloro-4-methyl substitution pattern has been noted to impart distinct chemical properties potentially relevant to enzyme inhibition . Researchers in chemical biology and medicinal chemistry can investigate this compound as a scaffold for synthesizing novel benzenesulfonamide-based enzyme inhibitors, with the understanding that specific target potency data is not available and must be experimentally determined.

Application
Selection Property
Validation Focus
Golden-yellow azo lake pigments for outdoor coatings
Dichlorinated diazo component for clean yellow shade and high lightfastness
Lightfastness testing and barium lake shade evaluation
Reactive dye intermediate for cellulosic fibers
2-Amino-3,5-dichloro-4-methyl substitution pattern for reactive coupling
Substantivity and wash-fastness on cotton after reactive dye synthesis
Isomeric purity reference standard
Unique HPLC retention and defined InChI Key
Chromatographic purity profiling and batch-to-batch benchmarking
Sulfonamide-enzyme interaction probe scaffold
Defined 2-amino-3,5-dichloro substitution
Enzyme inhibition assay development and target potency determination
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